molecular formula C20H15N5OS B4456895 9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B4456895
M. Wt: 373.4 g/mol
InChI Key: GYUGDQYWJHCQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a useful research compound. Its molecular formula is C20H15N5OS and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.09973129 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-phenyl-11-(2-thiophen-2-ylethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5OS/c26-19-17-16(9-11-24(19)10-8-15-7-4-12-27-15)23-20-21-13-22-25(20)18(17)14-5-2-1-3-6-14/h1-7,9,11-13H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUGDQYWJHCQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of a class of pyridopyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}

This structure features a pyridopyrimidine backbone substituted with a phenyl group and a thienyl ethyl side chain, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that pyridopyrimidine derivatives exhibit significant anticancer properties . For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays demonstrated that compounds with phenyl and thienyl substitutions possess enhanced cytotoxicity compared to their aliphatic counterparts. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through the inhibition of key signaling pathways such as NF-κB and MAPK pathways .

Anti-inflammatory Effects

In addition to anticancer activity, compounds in this class have also been evaluated for their anti-inflammatory properties . For example, certain derivatives were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This suggests that the compound could potentially modulate inflammatory responses by interfering with pro-inflammatory signaling cascades .

Antimicrobial Activity

Pyridopyrimidine derivatives have also demonstrated antimicrobial activity against various pathogens. The structural features of these compounds enhance their ability to penetrate microbial membranes and disrupt cellular functions. Studies have reported that certain derivatives exhibit potent antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with various receptors implicated in cancer progression and inflammation.

Case Studies

StudyCell LineActivityMechanism
AMCF-7High cytotoxicityInduction of apoptosis
BHeLaModerate cytotoxicityCell cycle arrest
CTHP-1 MonocytesAnti-inflammatoryNF-κB inhibition
DVarious bacteriaAntimicrobialMembrane disruption

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For analogous triazolopyrimidines, cyclopentyl or phenyl substituents are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Key conditions include:

  • Solvents : Dimethylformamide (DMF) or ethanol, depending on solubility requirements .
  • Catalysts : Potassium carbonate or acidic conditions (e.g., HCl) to facilitate cyclization .
  • Temperature : Controlled heating (80–120°C) to avoid side reactions .
    Optimization involves screening solvent polarity, catalyst loading, and reaction time using Design of Experiments (DoE) methodologies to maximize yield and purity .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable for confirming its purity?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.5 ppm for phenyl/thienyl groups) and heterocyclic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1750 cm1^{-1} for carbonyl groups in the pyrimidinone core .
    Purity is assessed via HPLC with UV detection (λ ~254 nm) and elemental analysis (<0.4% deviation for C, H, N) .

Q. What biological targets or mechanisms are associated with triazolopyrimidine derivatives like this compound?

  • Methodological Answer : Similar compounds interact with enzymes (e.g., kinases) or receptors (e.g., adenosine receptors) via π-π stacking and hydrogen bonding. To identify targets:

  • In vitro assays : Screen against kinase panels or receptor-binding assays (e.g., radioligand displacement) .
  • Molecular docking : Use software like AutoDock to predict binding modes to crystallized protein structures (e.g., PDB entries) .

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with improved bioactivity or selectivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient pyrimidinone cores may favor nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to optimize substituent effects (e.g., thienyl vs. phenyl groups on binding affinity) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with biological activity data to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line variability. To address this:

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic cyclization steps, reducing side products .
  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What are the challenges in interpreting X-ray crystallography data for this compound, and how are they mitigated?

  • Methodological Answer :

  • Crystallization Issues : Low solubility in common solvents requires screening co-solvents (e.g., DMSO/water mixtures) .
  • Disorder in Thienyl Groups : Apply restraints during refinement (e.g., SHELXL) to model dynamic thiophene rings .
  • Validation Tools : Use checkCIF/PLATON to validate structural parameters against database standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Reactant of Route 2
9-phenyl-7-[2-(2-thienyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.